molecular formula C22H21F2N5O B2430703 3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941983-38-6

3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2430703
CAS No.: 941983-38-6
M. Wt: 409.441
InChI Key: RJHCHJSQPCXJNI-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro and pyridazinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the reaction of appropriate hydrazine derivatives with diketones under reflux conditions.

    Coupling with Benzamide: The pyridazinyl intermediate is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridazinyl derivatives.

Scientific Research Applications

3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-5-(4-methylpiperazin-1-yl)phenylboronic acid
  • (3,4-difluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, 3,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide stands out due to its specific substitution pattern and the presence of both difluoro and pyridazinyl groups

Properties

IUPAC Name

3,4-difluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)16-4-7-18(23)19(24)14-16/h2-9,14H,10-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCHJSQPCXJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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